REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=1[C:9]([O:11][CH3:12])=[O:10].[CH:13]1([C:17]2[N:22]=[C:21]([NH2:23])[CH:20]=[CH:19][CH:18]=2)[CH2:16][CH2:15][CH2:14]1>C(#N)C>[Cl:8][C:6]1[N:5]=[N:4][C:3]([C:9]([O:11][CH3:12])=[O:10])=[C:2]([NH:23][C:21]2[CH:20]=[CH:19][CH:18]=[C:17]([CH:13]3[CH2:16][CH2:15][CH2:14]3)[N:22]=2)[CH:7]=1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N=NC(=C1)Cl)C(=O)OC
|
Name
|
|
Quantity
|
931 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an oil bath at 80° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The tube was heated
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (spherical silica 20-45 μM, 50 g, Versaflash Supelco)
|
Type
|
WASH
|
Details
|
eluting with 0 to 10% over 20 min dichloromethane/acetone
|
Duration
|
20 min
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N=N1)C(=O)OC)NC1=NC(=CC=C1)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 17.5% | |
YIELD: CALCULATEDPERCENTYIELD | 17.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |